molecular formula C17H16F3N3O2S B2961856 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide CAS No. 1235659-80-9

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide

Cat. No.: B2961856
CAS No.: 1235659-80-9
M. Wt: 383.39
InChI Key: BZXGLWIFKMCEQT-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide is a synthetic organic compound known for its multifaceted applications in scientific research and industry. The compound's complex structure features functional groups that make it valuable for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide typically involves multiple steps:

  • Preparation of the Nicotinamide Backbone: : The synthesis begins with the nicotinamide structure, which forms the core of the compound.

  • Functional Group Additions: : The various functional groups, including the methylthio and 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl groups, are introduced through a series of organic reactions.

  • Reaction Conditions: : These steps involve specific catalysts, temperature conditions, and solvents to ensure the desired product is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound is carried out in batch reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste. Methods such as continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, resulting in sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the oxo group, leading to the formation of alcohols.

  • Substitution: : Various substitution reactions can be facilitated by the presence of electrophilic or nucleophilic sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions under suitable conditions like acidic or basic environments.

Major Products

The major products of these reactions depend on the specific reactants and conditions employed. Oxidation typically produces sulfoxides or sulfones, while reduction yields alcohol derivatives. Substitution reactions lead to a variety of functionalized nicotinamide derivatives.

Scientific Research Applications

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide finds extensive use in multiple fields:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or as a ligand for receptor studies.

  • Medicine: : Examined for therapeutic potential, including anti-inflammatory, anticancer, or antiviral properties.

  • Industry: : Utilized in the manufacture of specialized materials or chemicals due to its unique functional groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoroethyl group, for example, enhances binding affinity and selectivity to particular enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interactions with nucleic acids, depending on the application context.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other compounds with similar functional groups, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide stands out due to the presence of the trifluoroethyl group, which imparts unique chemical and biological properties.

List of Similar Compounds

  • 2-(methylthio)-N-(4-(2-oxo-2-aminoethyl)phenyl)nicotinamide

  • 2-(ethylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide

  • 2-(methylthio)-N-(4-(2-hydroxy-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide

Each of these compounds shares some structural similarities but differs in specific functional groups, resulting in variations in their chemical behavior and applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c1-26-16-13(3-2-8-21-16)15(25)23-12-6-4-11(5-7-12)9-14(24)22-10-17(18,19)20/h2-8H,9-10H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXGLWIFKMCEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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